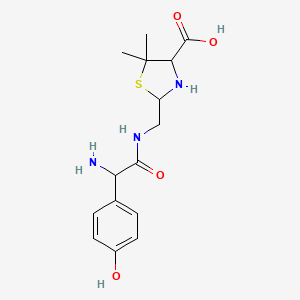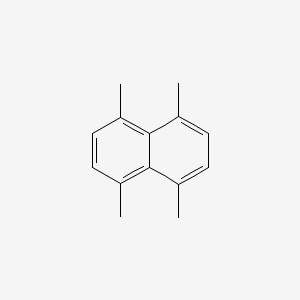
1,4,5,8-Tetramethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring at positions 1, 4, 5, and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylnaphthalene can be synthesized through a multi-step process starting from commercially available 1,4,5,8-naphthalenetetracarboxylic acid . The synthetic route involves the following steps:
Reduction: The naphthalenetetracarboxylic acid is reduced to 1,4,5,8-naphthalenetetracarboxylic dianhydride.
Methylation: The dianhydride is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The methylated intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetramethylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes.
Applications De Recherche Scientifique
1,4,5,8-Tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetramethylnaphthalene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify the structure and function of biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dimethylnaphthalene
- 1,5-Dimethylnaphthalene
- 1,4,5,8-Tetramethylanthracene
Uniqueness
1,4,5,8-Tetramethylnaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties compared to other methylated naphthalenes.
Propriétés
Numéro CAS |
2717-39-7 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1,4,5,8-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-11(3)14-12(4)8-7-10(2)13(9)14/h5-8H,1-4H3 |
Clé InChI |
DWUSGRRPJCRNCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C(C2=C(C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide](/img/structure/B15129620.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate](/img/structure/B15129625.png)
![2-[1-(15-Hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl)ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15129630.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)

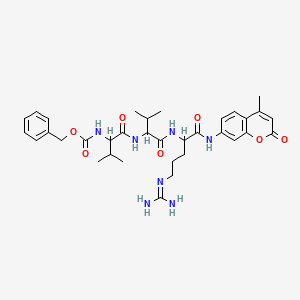
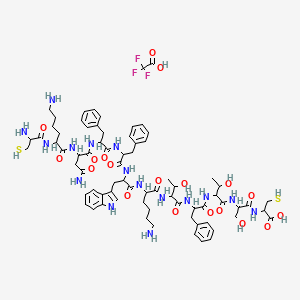
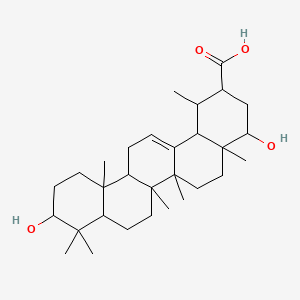
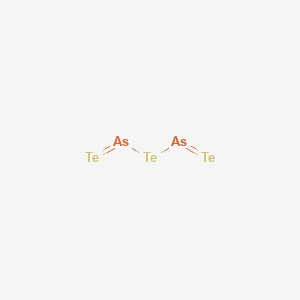
![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)


